Phenylephrine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de phényléphrine est un agent sympathomimétique synthétique principalement utilisé comme décongestionnant, mydriatique et vasoconstricteur. Il s'agit d'un agoniste sélectif des récepteurs adrénergiques alpha-1, ce qui signifie qu'il stimule principalement les récepteurs adrénergiques alpha-1, entraînant une vasoconstriction. Ce composé est couramment présent dans les médicaments en vente libre pour soulager la congestion nasale et est également utilisé en milieu médical pour augmenter la pression artérielle chez les patients hypotensifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de phényléphrine peut être synthétisé par plusieurs méthodes, notamment l'hydrogénation asymétrique et la réduction chirale. Une méthode courante consiste à chlorer un composé précurseur, suivi d'une réduction chirale, d'une amination et d'une salification. Le processus implique généralement l'utilisation de catalyseurs chiraux et de conditions de réaction spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de chlorhydrate de phényléphrine implique souvent une hydrogénation asymétrique à grande échelle utilisant du BINAP contenant du ruthénium comme catalyseur. Cette méthode est privilégiée en raison de son efficacité et de la grande pureté optique du produit final. Le processus comprend plusieurs étapes de purification pour répondre aux normes de qualité strictes requises pour l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Synthetic Reactions

Phenylephrine hydrochloride is synthesized through asymmetric hydrogenation and catalytic debenzylation, achieving high enantiomeric purity (>99% ee).

Asymmetric Hydrogenation

- Substrate : N-Benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride

- Catalyst : Rhodium complex with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methyl-aminocarbonylpyrrolidine

- Conditions :

Parameter Value Pressure 10–50 bar (optimal: 20 bar) Reaction Time 4–6 hours Temperature 25–30°C Yield 71–76%

This step produces N-benzyl-L-phenylephrine with >96% ee .

Palladium-Catalyzed Debenzylation

Oxidative Degradation

This compound undergoes oxidation at phenolic and secondary alcohol moieties, releasing four hydrogens .

Degradation Pathways

| Condition | Product | Mechanism |

|---|---|---|

| Exposure to air/light | Meta-hydroxymandelic acid | Autoxidation via free radicals |

| Strong oxidizers (e.g., Fe³⁺) | Quinone derivatives | Two-electron oxidation |

| Acidic environments | Deaminated byproducts | Hydrolysis |

Stability studies show a 12% degradation rate after 6 months under ambient conditions .

Metabolic Reactions

Phenylephrine is metabolized via three primary pathways:

Enzymatic Pathways

| Enzyme | Reaction Type | Metabolite |

|---|---|---|

| Monoamine oxidase (MAO) | Oxidative deamination | Meta-hydroxymandelic acid |

| SULT1A3 | Sulfation | Phenylephrine sulfate |

| UGT enzymes | Glucuronidation | Phenylephrine glucuronide |

- Key Data :

Incompatibility Reactions

This compound reacts with:

Reactive Groups

Thermal Decomposition

Spectroscopic Characterization

Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p)) confirm structural features:

Analytical Detection Methods

Applications De Recherche Scientifique

FDA-Approved Indications

Phenylephrine hydrochloride is approved for several specific indications:

| Indication | Formulation | Clinical Use |

|---|---|---|

| Hypotension | Intravenous (IV) | Treatment of hypotension due to vasodilation |

| Mydriasis | Ophthalmic drops | Facilitation of retinal examinations |

| Nasal Congestion | Intranasal spray | Relief from nasal congestion |

| Hemorrhoids | Topical formulation | Alleviation of symptoms associated with hemorrhoids |

Off-Label Uses

In addition to its approved applications, phenylephrine has several off-label uses:

- Priapism Treatment : Used as an intracavernosal injection to treat acute ischemic priapism by inducing localized vasoconstriction .

- Postural Orthostatic Tachycardia Syndrome (POTS) : Some studies suggest its effectiveness in improving vascular resistance and circulatory support for patients with POTS .

Hypotension Management

A study highlighted the efficacy of IV phenylephrine in patients undergoing anesthesia. It demonstrated that phenylephrine effectively counteracts hypotension induced by anesthetic agents without significantly impacting cardiac output .

Ophthalmic Applications

Research has shown that phenylephrine, particularly at concentrations of 2.5% and 10%, is effective for mydriasis. A combination with tropicamide enhances pupil dilation for better visualization during eye examinations .

Nasal Decongestion Efficacy

Despite its common use as a nasal decongestant, recent evaluations have raised questions about the efficacy of oral phenylephrine. An FDA advisory committee concluded that it may not be effective at the currently recommended doses for treating nasal congestion .

Safety Profile and Side Effects

Phenylephrine is generally considered safe when used as directed; however, it can cause significant cardiovascular effects, particularly at higher doses or in sensitive populations. Common side effects include:

Mécanisme D'action

Phenylephrine Hydrochloride exerts its effects by selectively stimulating alpha-1 adrenergic receptors. This leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound also induces mydriasis by contracting the radial muscle of the iris. The primary molecular targets are the alpha-1 adrenergic receptors, and the pathways involved include the activation of phospholipase C and the subsequent release of intracellular calcium .

Comparaison Avec Des Composés Similaires

Ephedrine: Another alpha-adrenergic agonist used for similar purposes but with a broader spectrum of action, including beta-adrenergic effects.

Pseudoephedrine: Commonly used as a decongestant but with a different mechanism of action and side effect profile.

Norepinephrine: A naturally occurring neurotransmitter with potent vasoconstrictive properties but used primarily in critical care settings

Uniqueness: Phenylephrine Hydrochloride is unique due to its selective alpha-1 adrenergic receptor agonism, which minimizes beta-adrenergic side effects such as tachycardia. This makes it particularly useful in patients where beta-adrenergic stimulation is undesirable .

Activité Biologique

Phenylephrine hydrochloride (PE HCl) is a synthetic compound primarily recognized for its role as a selective α1-adrenergic receptor agonist. This article delves into its biological activity, pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.

Pharmacodynamics

Phenylephrine acts predominantly on the α1-adrenergic receptors , which are crucial for mediating vasoconstriction and increasing vascular resistance. It exhibits minimal activity at β-adrenergic receptors, making it distinct from other sympathomimetics like epinephrine and norepinephrine. The pharmacological actions of phenylephrine include:

- Vasoconstriction : Leading to increased blood pressure.

- Mydriasis : Pupil dilation when administered ophthalmically.

- Nasal Decongestion : Used in formulations aimed at relieving nasal congestion.

Upon binding to α1-adrenergic receptors, phenylephrine induces smooth muscle contraction, resulting in vasoconstriction. This mechanism is particularly beneficial in treating hypotension during surgical procedures or in cases of nasal congestion. The compound's selectivity for α1 receptors contributes to its therapeutic profile while minimizing cardiovascular side effects typically associated with non-selective adrenergic agonists .

Pharmacokinetics

The pharmacokinetic profile of phenylephrine reveals several critical aspects:

- Absorption : Phenylephrine is rapidly absorbed from the gastrointestinal tract; however, it undergoes extensive first-pass metabolism, leading to an oral bioavailability of approximately 38% .

- Metabolism : It is primarily metabolized by monoamine oxidases (MAO-A and MAO-B) and undergoes sulfation and glucuronidation. The major metabolite is meta-hydroxymandelic acid, which is inactive .

- Elimination : About 86% of phenylephrine is excreted in urine, with a significant portion as metabolites rather than unchanged drug .

Case Studies and Research Findings

Numerous studies have assessed the efficacy of PE HCl in treating nasal congestion, particularly in patients with seasonal allergic rhinitis (SAR). A systematic review highlighted the following key findings:

- Efficacy Comparison : In a multicenter randomized trial involving 539 adults, PE HCl doses ranging from 10 to 40 mg did not demonstrate significant improvement over placebo in relieving nasal congestion symptoms .

- Safety Profile : While generally well-tolerated, adverse events were reported, including headaches and mild discomfort. Notably, no severe life-threatening events were documented .

| Study | Population | Dosage | Findings |

|---|---|---|---|

| Meltzer et al., 2015 | Adults with SAR | 10 mg - 40 mg | No significant difference from placebo in nasal congestion relief |

| Horak et al., 2009 | Grass-sensitive patients | 12 mg | No significant change in nasal congestion score compared to placebo; pseudoephedrine was more effective |

| BMJ Open Study | Adults with SAR | Up to 40 mg every 4 hours | No significant efficacy over placebo; well tolerated at doses up to 30 mg |

Safety and Adverse Effects

Phenylephrine is associated with several common side effects, including:

- Headaches

- Dizziness

- Elevated blood pressure

Serious adverse events are rare but can include reflex bradycardia due to increased blood pressure stimulating the vagus nerve. Safety assessments across various studies indicate that while side effects may increase with higher doses, they remain predominantly mild and self-limiting .

Propriétés

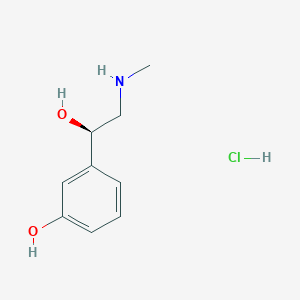

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2.ClH, C9H14ClNO2 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-42-7 (Parent) | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021142 | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61-76-7 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04JA59TNSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

284 to 293 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.